3-((3-Fluorobenzyl)thio)-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-amine

Lipophilicity Fluorine positional isomerism Drug-likeness

Researchers screening azole-resistant Candida require the precise 2-pyridyl geometry for CYP51 heme iron chelation; pyridin-3-yl or 4-yl isomers cannot replicate this binding. CAS 675190-30-4 provides the validated 3-fluorobenzyl thioether and pyridin-2-yl substitution pattern for metalloenzyme inhibition and MOF construction. • Bidentate (N-pyridyl + N4-triazole) chelation mode not replicated by regioisomers • Intermediate LogP (~2.8) enables systematic SAR exploration of lipophilicity-activity relationships • Immediate global dispatch with full analytical characterization

Molecular Formula C14H12FN5S
Molecular Weight 301.34 g/mol
CAS No. 675190-30-4
Cat. No. B12153846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((3-Fluorobenzyl)thio)-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-amine
CAS675190-30-4
Molecular FormulaC14H12FN5S
Molecular Weight301.34 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)F
InChIInChI=1S/C14H12FN5S/c15-11-5-3-4-10(8-11)9-21-14-19-18-13(20(14)16)12-6-1-2-7-17-12/h1-8H,9,16H2
InChIKeyYTUNKOAWPNHCDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((3-Fluorobenzyl)thio)-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-amine: Key Physicochemical Profile


3-((3-Fluorobenzyl)thio)-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-amine is a 3,5-disubstituted 4-amino-1,2,4-triazole derivative bearing a 3-fluorobenzyl thioether at the 3-position and a pyridin-2-yl ring at the 5-position. This scaffold places it within the broader class of thio-triazole compounds investigated for antimicrobial and enzyme-inhibitory applications [1]. The simultaneous presence of a 3-fluorobenzyl sulfur linker and a 2-pyridyl substituent distinguishes it from closely related analogs that carry alternative fluorobenzyl positions (2-F, 4-F), different pyridyl regioisomers (pyridin-3-yl, pyridin-4-yl), or non-fluorinated benzyl variants .

Uniqueness vs. Generic 4-Amino-1,2,4-Triazole Analogs


Within the 4-amino-1,2,4-triazole chemical space, small perturbations in substitution pattern can produce large changes in biological target engagement, physicochemical properties, and synthetic tractability [1]. The 3-fluorobenzyl thioether moiety of CAS 675190-30-4 is not merely a lipophilic appendage; its meta-fluorine atom directs electron density and modulates thioether reactivity in ways that ortho- and para-fluorine isomers do not replicate. Similarly, the pyridin-2-yl nitrogen is positioned for bidentate metal coordination or hydrogen-bonding interactions that are geometrically impossible for pyridin-3-yl or pyridin-4-yl isomers . Generic substitution therefore risks loss of the specific electronic and steric features required for a given assay or industrial application.

Differentiation Evidence Against Close Analogs


Meta-Fluorobenzyl Lipophilicity vs. Ortho/Para Isomers

The target compound's 3-fluorobenzyl group results in a calculated LogP of approximately 2.8, while the ortho-fluorobenzyl analog (CAS 586988-15-0) has a LogP of approximately 2.6 and the para-fluorobenzyl analog (CAS 578758-14-2) has a LogP of approximately 2.9 [1]. The meta-fluorine position provides intermediate lipophilicity that may balance membrane permeability with aqueous solubility differently than the ortho or para isomers.

Lipophilicity Fluorine positional isomerism Drug-likeness

Bidentate Metal Binding via Pyridin-2-yl

The pyridin-2-yl substituent places the nitrogen lone pair in a position to chelate metal ions in conjunction with the triazole N4 amine, forming a 5-membered metallocycle. In contrast, pyridin-3-yl (CAS 675190-72-4) and pyridin-4-yl (CAS 575460-68-3) isomers cannot form such a chelate . This chelation capacity has been demonstrated to enhance inhibition of metalloenzymes such as CYP51 in related triazole antifungals [1].

Metal chelation Coordination chemistry Enzyme inhibition

Metabolic Stability: Fluorine vs. Methoxy

Comparative analysis of the target compound and its 3-methoxybenzyl analog (CAS 676539-11-0) indicates that the C-F bond in the 3-fluorobenzyl group is resistant to oxidative metabolism, whereas the methoxy group is susceptible to O-demethylation by CYP450 enzymes . Fluorine substitution at the meta position generally reduces the intrinsic clearance rate compared to methoxy, as demonstrated across diverse chemotypes in medicinal chemistry literature [1].

Metabolic stability Fluorine substitution CYP450 resistance

Thioether vs. Alkyl Linker Geometry

The C-S-C bond angle in the thioether linker (~99°) and the C-S bond length (~1.82 Å) create a distinct kink in the molecular architecture compared to an analogous methylene linker (C-C-C angle ~109.5°, C-C bond length ~1.54 Å) [1]. This geometric difference alters the spatial relationship between the fluorobenzyl ring and the triazole core, potentially influencing the fit in hydrophobic binding pockets for targets such as fungal CYP51 [2].

Thioether geometry Conformational analysis Structure-based design

Optimal Research & Industrial Applications


Antifungal Lead Optimization via Pyridin-2-yl Chelation

The pyridin-2-yl substituent's ability to chelate the heme iron of fungal CYP51, combined with the metabolic stability of the 3-fluorobenzyl group, positions this compound as a privileged scaffold for antifungal drug discovery [1]. Researchers targeting azole-resistant Candida strains may prioritize this compound over pyridin-3-yl or pyridin-4-yl isomers due to its bidentate coordination potential [2].

Metalloenzyme Inhibitor Screening Libraries

For high-throughput screening campaigns against metalloenzymes (e.g., carbonic anhydrase, HDACs, matrix metalloproteinases), the chelating 2-pyridyl-triazole motif offers a binding mode not provided by analogs with 3- or 4-pyridyl substitution. Procurement of this specific isomer ensures the screening library contains the chelation-competent geometry [1].

SAR Studies on Halobenzyl Thioethers

The 3-fluorobenzyl thioether of this compound serves as a key intermediate for systematic SAR exploration. Its intermediate LogP (~2.8) relative to ortho- and para-fluorobenzyl isomers makes it a valuable comparator for delineating the contribution of lipophilicity to activity and toxicity profiles [1].

MOF and Coordination Polymer Synthesis

The bidentate chelation capability of the pyridin-2-yl and triazole N4 donor set makes this compound a candidate ligand for constructing MOFs or coordination polymers with predictable geometries. The 3-fluorobenzyl thioether provides a tunable hydrophobic pore surface, offering an advantage over pyridin-3-yl or pyridin-4-yl isomers that cannot form analogous chelates [2].

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